Isopropylfelbamate
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Overview
Description
Preparation Methods
The synthesis of isopropylfelbamate involves several steps, typically starting with the preparation of felbamate. Felbamate is synthesized through the reaction of 2-phenyl-1,3-propanediol with phosgene, followed by the addition of ammonia to form the dicarbamate structure This can be achieved through alkylation reactions using isopropyl halides under basic conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
Isopropylfelbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
Isopropylfelbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: It may be used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of isopropylfelbamate is believed to be similar to that of felbamate. It acts as a positive modulator of GABA_A receptors and as a blocker of NMDA receptors, particularly those containing the NR2B subunit . These actions contribute to its anticonvulsant and neuroprotective effects. The molecular targets and pathways involved include modulation of synaptic transmission and inhibition of excitatory neurotransmission .
Comparison with Similar Compounds
Isopropylfelbamate is similar to other felbamate derivatives, such as:
Felbamate: The parent compound, used as an anticonvulsant.
Meprobamate: A sedative with a similar dicarbamate structure.
Carbamazepine: Another anticonvulsant with a different chemical structure but similar therapeutic use. This compound is unique due to the presence of the isopropyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-3-methyl-2-phenylbutyl] carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-10(2)14(8-19-12(15)17,9-20-13(16)18)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,15,17)(H2,16,18) |
InChI Key |
ODUORZCNTFVWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COC(=O)N)(COC(=O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
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